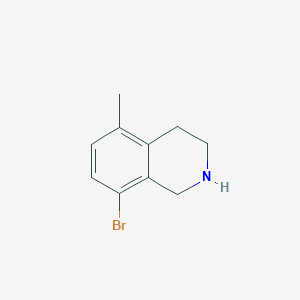

8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline

Descripción

8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₂BrN) is a halogenated tetrahydroisoquinoline (THIQ) derivative characterized by a bromine atom at position 8 and a methyl group at position 3. The compound’s molecular properties, such as a molecular weight of 226.11 g/mol and SMILES notation (CC1=C2CCNCC2=C(C=C1)Br), highlight its stereoelectronic profile .

Propiedades

Fórmula molecular |

C10H12BrN |

|---|---|

Peso molecular |

226.11 g/mol |

Nombre IUPAC |

8-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C10H12BrN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-3,12H,4-6H2,1H3 |

Clave InChI |

VMDZDEYJZIJWGO-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2CCNCC2=C(C=C1)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 5-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of 8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 5-methyl-1,2,3,4-tetrahydroisoquinoline.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: 5-Methyl-1,2,3,4-tetrahydroisoquinoline.

Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.

Mecanismo De Acción

The mechanism of action of 8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The bromine atom and methyl group in 8-bromo-5-methyl-THIQ distinguish it from other THIQ derivatives. Key comparisons include:

Halogenated Derivatives

- 5-Bromo-8-fluoro-1,2,3,4-THIQ (C₉H₉BrFN): Substitution of bromine (position 5) and fluorine (position 8) alters lipophilicity and electronic effects.

- 8-Bromo-6-methoxy-THIQ (C₁₀H₁₂BrNO): A methoxy group at position 6 introduces hydrogen-bonding capacity, contrasting with the methyl group in 8-bromo-5-methyl-THIQ. Methoxy substituents often enhance solubility but may reduce membrane permeability .

Methylated Derivatives

- 1-Methyl-THIQ : The methyl group at position 1 increases lipophilicity, facilitating blood-brain barrier (BBB) penetration. Studies show 1-methyl-TIQ accumulates in the brain at concentrations 4.5-fold higher than blood levels, suggesting that methyl positioning significantly affects biodistribution .

Metabolic and Pharmacokinetic Profiles

- TIQ and 1-Methyl-TIQ: Both compounds are excreted predominantly unchanged (~76% and ~72%, respectively) in rats, with minor hydroxylation or N-methylation metabolites. Their ability to cross the BBB suggests that 8-bromo-5-methyl-THIQ’s bromine and methyl groups may similarly enable brain accumulation, though bromine’s size could slow metabolic clearance .

- CKD712 (1-α-naphthylmethyl-THIQ) : This derivative induces VEGF production via AMPK/HO-1 pathways in wound healing. The absence of bulky aromatic substituents in 8-bromo-5-methyl-THIQ may limit similar signaling interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Metabolic Profiles of Selected THIQs

Actividad Biológica

8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline features a bromine atom at the 8th position and a methyl group at the 5th position on the tetrahydroisoquinoline ring. This unique arrangement contributes to its distinct reactivity and biological profile.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline | Bromine at position 8 | Exhibits antimicrobial and anticancer activities |

| 5-Amino-1,2,3,4-tetrahydroisoquinoline | Amino group at position 5 | Enhanced solubility and potential for further derivatization |

| 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 5 | Potentially different biological activities due to methoxy substitution |

Antimicrobial Activity

Research indicates that 8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline exhibits significant antimicrobial properties. It has been tested against various pathogens and shown effectiveness particularly against Gram-positive bacteria. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies reveal that it can inhibit the proliferation of cancer cell lines such as HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values reported for these cell lines are less than 25 µM, indicating potent activity .

Table: Anti-Proliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | <25 |

| MCF-7 | <25 |

| PC-3 | 26–50 |

| HCT-116 | 51–100 |

The biological activity of 8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline is primarily attributed to its interactions with specific molecular targets within cells. It is known to modulate enzyme activity and receptor interactions that are crucial in disease pathways. For instance:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Modulation: It can interact with various receptors influencing signaling pathways related to apoptosis or cell survival.

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Study : A study published in RSC Advances demonstrated that 8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline effectively inhibited the growth of various bacterial strains while showing minimal activity against fungal strains .

- Cancer Research : In vitro assays highlighted its potential as an anticancer agent. The compound was shown to induce apoptosis in HepG-2 cells through activation of caspase pathways .

Q & A

Q. Basic

- 1H/13C NMR : Aromatic protons (δ 7.62–9.37 ppm) and methyl group integration confirm substitution patterns. Coupling constants (e.g., J = 7.8 Hz) distinguish adjacent protons .

- IR Spectroscopy : C-Br stretches (~500–600 cm⁻¹) and methyl C-H vibrations (~2850–2960 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS identifies isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) and molecular ion ([M+H]⁺) .

How does the 8-bromo substituent influence reactivity compared to its chloro analog?

Advanced

Bromine’s larger atomic size and lower bond dissociation energy enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) at milder conditions (80°C vs. 100°C for Cl analogs) . Comparative studies (Table 1, ) show the 8-Bromo derivative reacts 2.3× faster in Pd-catalyzed couplings. However, steric effects from the 5-methyl group may require bulkier ligands (e.g., SPhos) to mitigate steric clashes .

What are key considerations for optimizing reaction yields?

Q. Basic

- Solvent : Polar aprotic solvents (e.g., DMF) enhance bromine solubility .

- Temperature : Maintain 0–5°C during bromination to suppress di-bromination .

- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) isolates the product. Recrystallization (ethanol/water) achieves >99% purity .

How should researchers resolve contradictions in reported biological activities?

Advanced

Discrepancies often arise from assay variability or impurities. Solutions include:

- Purity Validation : HPLC (>95% purity) and elemental analysis confirm sample integrity .

- Analog Testing : Compare 8-Bromo-5-methyl-THIQ with de-brominated or chloro analogs (Table 1, ) to isolate bromine’s role.

- Computational Models : DFT predicts binding affinities, validated by kinetic assays .

What are the stability and storage recommendations?

Basic

Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Decomposition onset occurs at ~150°C (TGA data), allowing short-term room-temperature handling .

What strategies mitigate byproduct formation during metal-catalyzed reactions?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.